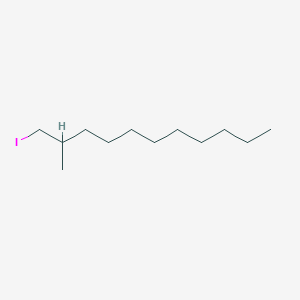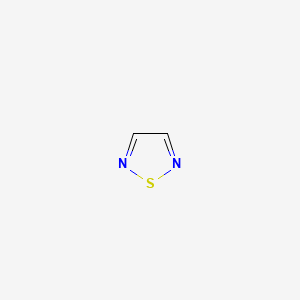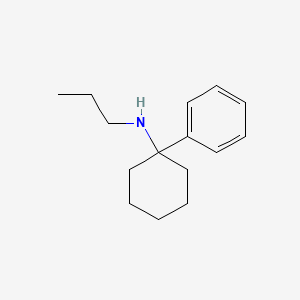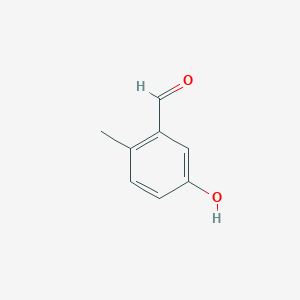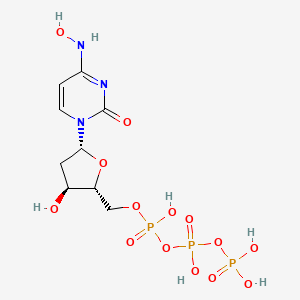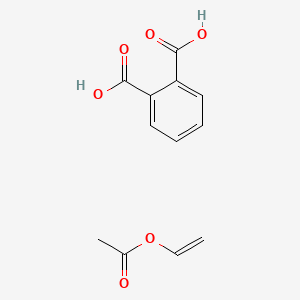
IDURONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, albeit in smaller amounts compared to its carbon-5 epimer, glucuronic acid . This compound is a pyranose sugar, which can adopt multiple conformations in solution, including chair and skew-boat forms . This flexibility is crucial for its biological functions.
Preparation Methods
Iduronic acid can be synthesized through various methods. One notable approach involves the preparation of methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate from methyl 1,2,3,4-tetra-O-β-D-glucuronate . This process includes Ferrier’s photobromination followed by radical reduction with tris(trimethylsilyl)silane . The resulting compound serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide . This method is efficient and yields the α-isomer, which is consistent with the configuration of the this compound unit in heparin and heparan sulfate .
Chemical Reactions Analysis
Iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tris(trimethylsilyl)silane for radical reductions and bis(trifluoromethanesulfonic)imide for glycosylation . The major products formed from these reactions are typically derivatives of this compound, such as 2-O-sulfo-iduronic acid . These derivatives play essential roles in biological processes due to their ability to interact with proteins and other biomolecules .
Scientific Research Applications
Iduronic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biology, it is a crucial component of glycosaminoglycans, which influence cellular properties such as migration, proliferation, differentiation, and angiogenesis . In medicine, this compound-containing glycosaminoglycans like heparin are used as anticoagulants . Additionally, this compound plays a role in wound healing, inflammation, and cancer regulation . In the industrial sector, this compound derivatives are used in the synthesis of various biomolecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of iduronic acid involves its ability to adopt multiple conformations, which allows it to interact with various proteins and biomolecules . This interaction is crucial for its biological functions, such as inhibiting respiratory syncytial virus infection by binding to glycosaminoglycans on target cells . The molecular targets of this compound include proteins involved in cellular signaling pathways, which regulate processes like cell migration and proliferation .
Comparison with Similar Compounds
Iduronic acid is unique compared to other uronic acids, such as glucuronic acid, due to its ability to adopt multiple conformations . This flexibility enhances its binding potential and biological activity . Similar compounds include glucuronic acid, which is also a component of glycosaminoglycans but lacks the conformational flexibility of this compound . Other related compounds include various uronic acids found in oligosaccharides and glycoconjugates .
Properties
CAS No. |
3402-98-0 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m1/s1 |
InChI Key |
IAJILQKETJEXLJ-LECHCGJUSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Key on ui other cas no. |
3402-98-0 |
physical_description |
Solid |
Synonyms |
Acid, Iduronic Iduronate Iduronic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

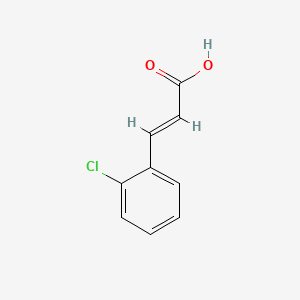
![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
